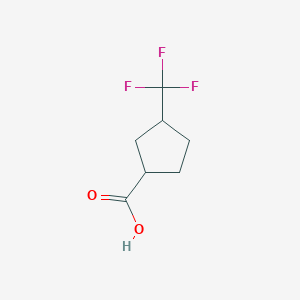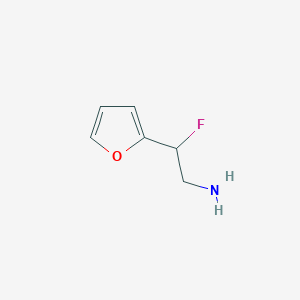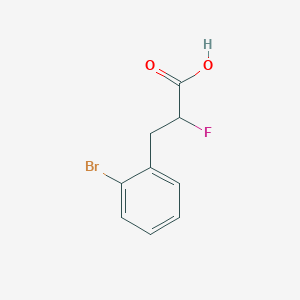
3-(3-Chlorophenyl)-2-fluoropropanoic acid
Overview
Description
“3-(3-Chlorophenyl)-2-fluoropropanoic acid” is a compound that contains a propanoic acid group attached to a 3-chlorophenyl group with a fluorine atom on the second carbon of the propanoic acid chain .
Molecular Structure Analysis
The molecular structure of this compound would consist of a three-carbon propanoic acid chain, with a fluorine atom attached to the second carbon, and a 3-chlorophenyl group attached to the third carbon .
Scientific Research Applications
Enzyme Inhibition and Molecular Synthesis
Compounds structurally similar to 3-(3-Chlorophenyl)-2-fluoropropanoic acid have been explored for their potential as enzyme inhibitors. For instance, N-aryl-3,3-dihalogenoazetidin-2-ones, derived from related halogenated propanoic acids, have shown activity as irreversible inhibitors of human leukocyte elastase (HLE), with stereochemistry playing a crucial role in their efficacy (Doucet et al., 1997). This suggests potential applications in designing therapeutic agents targeting proteases involved in various diseases.
Conformational Studies and Structural Stability
Ab initio calculations on halogenated propanals, which share a halogen substitution pattern with 3-(3-Chlorophenyl)-2-fluoropropanoic acid, have provided insights into their conformational behavior and structural stability (Badawi & Förner, 2001). Understanding these properties is crucial for predicting the reactivity and interaction of such compounds in complex biological or chemical systems.
Photocatalytic Degradation Studies
Research involving chlorophenols and related compounds in photocatalytic degradation studies, particularly in the context of environmental pollution control, has highlighted the utility of these compounds in understanding and enhancing photocatalytic processes (Lin et al., 2018). Such studies are essential for developing more efficient methods to remove toxic pollutants from the environment.
Fluorinated Compounds in Drug Development
Fluorinated analogs of bioactive compounds, such as those structurally related to 3-(3-Chlorophenyl)-2-fluoropropanoic acid, are of particular interest in drug development due to their potential pharmacological properties. The synthesis and evaluation of such compounds can lead to the development of new therapeutic agents with improved efficacy and selectivity (Pero et al., 1977).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)-2-fluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDGCBDOZUAMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-2-fluoropropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B1470311.png)
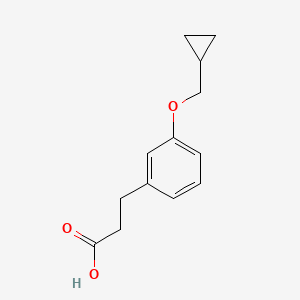

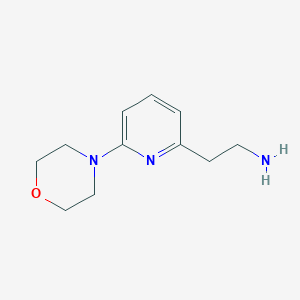
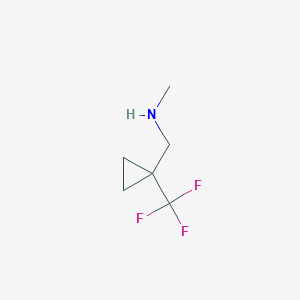
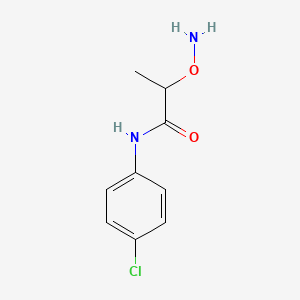
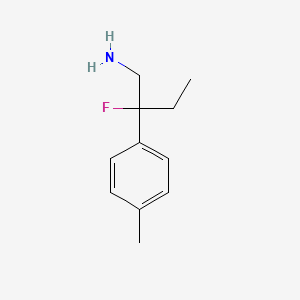
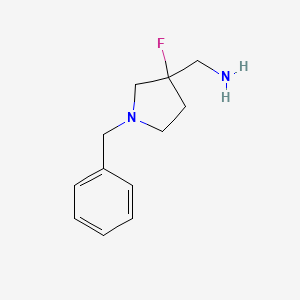
![2-(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1470326.png)
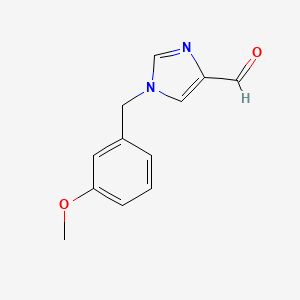
![4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1470330.png)
